molecular formula C24H24N4 B15022364 1-Benzyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Benzyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B15022364
M. Wt: 368.5 g/mol
InChI Key: LLSUIZMLEVXALV-UHFFFAOYSA-N
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Description

1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of 1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamines with benzaldehydes under specific reaction conditions. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production. Additionally, catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and aromatic aldehydes has also been reported .

Chemical Reactions Analysis

1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium metabisulphite, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with biopolymers in the living system, potentially inhibiting various enzymes involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific structural configuration, which may offer distinct bioactive properties and therapeutic potential.

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

1-benzyl-3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C24H24N4/c1-3-9-20(10-4-1)15-16-26-18-27(17-21-11-5-2-6-12-21)24-25-22-13-7-8-14-23(22)28(24)19-26/h1-14H,15-19H2

InChI Key

LLSUIZMLEVXALV-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

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